1-Benzyl-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one 1-Benzyl-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 356099-46-2
VCID: VC0506835
InChI: InChI=1S/C22H18N2O3/c25-20(17-10-12-23-13-11-17)14-22(27)18-8-4-5-9-19(18)24(21(22)26)15-16-6-2-1-3-7-16/h1-13,27H,14-15H2
SMILES: C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O
Molecular Formula: C22H18N2O3
Molecular Weight: 358.4g/mol

1-Benzyl-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

CAS No.: 356099-46-2

Main Products

VCID: VC0506835

Molecular Formula: C22H18N2O3

Molecular Weight: 358.4g/mol

1-Benzyl-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one - 356099-46-2

CAS No. 356099-46-2
Product Name 1-Benzyl-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Molecular Formula C22H18N2O3
Molecular Weight 358.4g/mol
IUPAC Name 1-benzyl-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one
Standard InChI InChI=1S/C22H18N2O3/c25-20(17-10-12-23-13-11-17)14-22(27)18-8-4-5-9-19(18)24(21(22)26)15-16-6-2-1-3-7-16/h1-13,27H,14-15H2
Standard InChIKey KBGVOFPOFCBRCV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O
Canonical SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O
PubChem Compound 2998832
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator